Butyl (4-acetylphenyl)carbamate
Overview
Description
Butyl (4-acetylphenyl)carbamate is a chemical compound with the molecular formula C13H17NO3. It is a type of carbamate, which is a functional group commonly used in organic chemistry. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (4-acetylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-acetylphenyl isocyanate with butanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Butyl (4-acetylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted phenylcarbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl (4-acetylphenyl)carbamate has a wide range of applications in scientific research:
Industry: It finds applications in the production of polymers, coatings, and other materials where carbamate functionality is desired.
Mechanism of Action
The mechanism by which butyl (4-acetylphenyl)carbamate exerts its effects involves the interaction of the carbamate group with target molecules. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction is often reversible, allowing for controlled modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-(4-acetylphenyl)carbamate
- Benzyl N-(4-acetylphenyl)carbamate
- tert-Butyl (4-acetylphenyl)carbamate
Uniqueness
Butyl (4-acetylphenyl)carbamate is unique due to its specific butyl group, which imparts distinct physical and chemical properties compared to other similar compounds. This uniqueness makes it particularly useful in applications where specific solubility, reactivity, or stability characteristics are required.
Properties
IUPAC Name |
butyl N-(4-acetylphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-9-17-13(16)14-12-7-5-11(6-8-12)10(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLWWSFFSNESTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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